

Linzagolix Choline Demonstrates Significant Quality of Life Improvements Over Placebo in Clinical Trials

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Compound of Interest

Compound Name: *Linzagolix Choline*

Cat. No.: *B608583*

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For researchers, scientists, and drug development professionals, new clinical trial data reveals that **Linzagolix Choline**, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, significantly enhances the quality of life for women with uterine fibroids and endometriosis when compared to a placebo. These findings, supported by robust experimental data from multiple Phase 3 trials, underscore the therapeutic potential of Linzagolix in addressing the debilitating symptoms associated with these estrogen-dependent conditions.

Linzagolix works by competitively binding to and blocking GnRH receptors in the pituitary gland.^{[1][2][3][4]} This action leads to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses estrogen levels.^[1] This mechanism of action effectively alleviates symptoms such as heavy menstrual bleeding, pelvic pain, and other factors that severely impact the daily lives of patients.

Quantitative Analysis of Quality of Life Improvements

Clinical trial data from the PRIMROSE 1 and 2 Phase 3 studies for uterine fibroids and the EDELWEISS 3 Phase 3 study for endometriosis provide quantitative evidence of the positive impact of Linzagolix on patient-reported quality of life outcomes.

Uterine Fibroids: PRIMROSE 1 & 2 Trials

In the pooled data from the PRIMROSE 1 and 2 trials, the health-related quality of life (HRQL) was assessed using the Uterine Fibroid Symptom Health-Related Quality of Life (UFS-QOL) questionnaire. This questionnaire measures quality of life on a scale of 0-100, with higher scores indicating a better quality of life. The results at 24 weeks showed a statistically significant improvement in the HRQL total score for all Linzagolix treatment groups compared to placebo ($P < .001$).

Treatment Group	Mean Change from Baseline in HRQL Total Score (95% CI) at 24 Weeks
Placebo	12.7 (16.2; 9.1)
Linzagolix 100 mg	21.8 (25.6; 18.1)
Linzagolix 100 mg + Add-Back Therapy (ABT)	28.2 (31.8; 24.5)
Linzagolix 200 mg	32.1 (35.6; 28.5)
Linzagolix 200 mg + Add-Back Therapy (ABT)	31.5 (35.2; 27.8)

These improvements in quality of life were sustained at 52 weeks of treatment.

Endometriosis: EDELWEISS 3 Trial

The EDELWEISS 3 trial evaluated the efficacy of Linzagolix in treating moderate-to-severe endometriosis-associated pain. Quality of life was a key secondary endpoint, assessed using the Endometriosis Health Profile-30 (EHP-30) questionnaire. The EHP-30 is a 30-item questionnaire assessing various aspects of endometriosis-related health, including physical symptoms, emotional well-being, and functional impairment. The study demonstrated that Linzagolix, particularly at a dose of 200 mg with add-back therapy, significantly improved quality of life compared to placebo. While specific EHP-30 scores from this trial are not detailed in the provided search results, the EDELWEISS 1 Phase 2b trial showed that Linzagolix doses of 75 mg and above led to significant enhancements in overall patient well-being as measured by the EHP-30 score.

Experimental Protocols

The assessment of Linzagolix's impact on quality of life was conducted within the framework of well-designed, randomized, double-blind, placebo-controlled Phase 3 clinical trials.

PRIMROSE 1 and 2 (Uterine Fibroids)

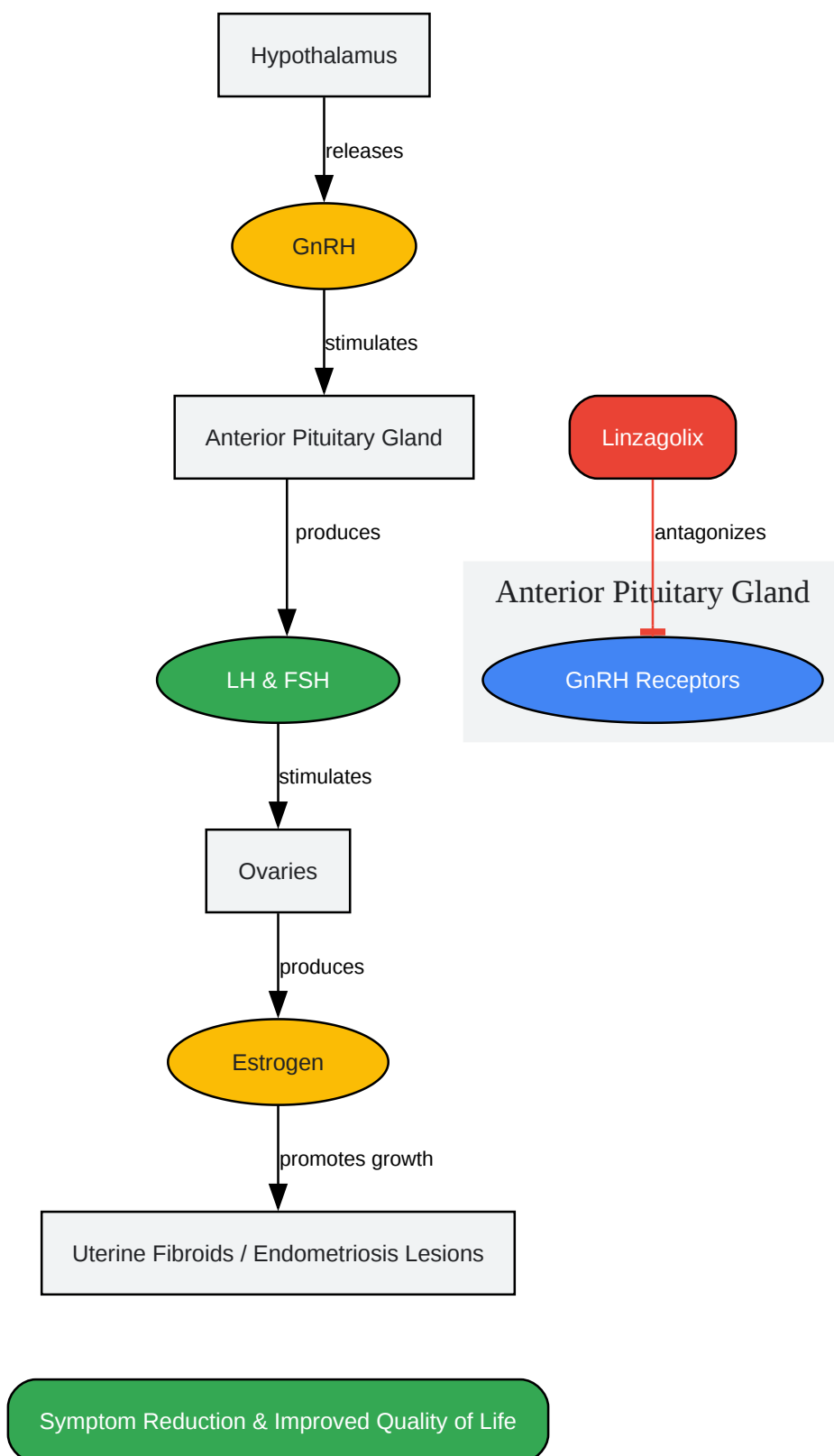
- **Study Design:** These were two parallel, randomized, double-blind, placebo-controlled Phase 3 trials.
- **Participants:** Women with uterine fibroids characterized by heavy menstrual bleeding.
- **Intervention:** Participants were randomized to receive once-daily oral doses of Linzagolix 100 mg, Linzagolix 100 mg with hormonal add-back therapy (ABT), Linzagolix 200 mg, Linzagolix 200 mg with ABT, or a placebo for 52 weeks.
- **Primary Endpoint:** Reduction in menstrual blood loss.
- **Quality of Life Assessment:** Health-related quality of life was evaluated using the 3-month recall version of the Uterine Fibroid Symptom Health-Related Quality of Life (UFS-QOL) questionnaire.

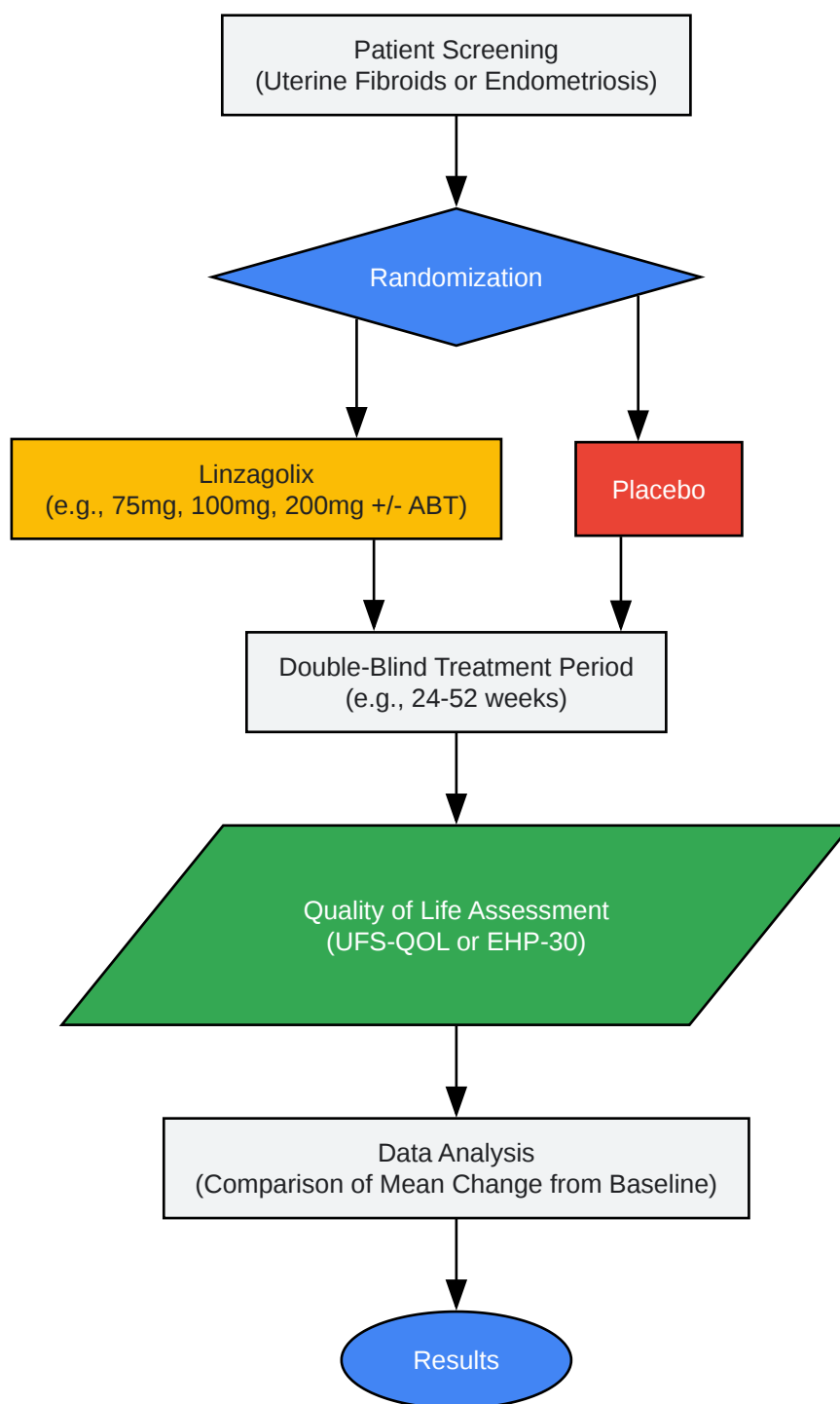
EDELWEISS 3 (Endometriosis)

- **Study Design:** A prospective, randomized, double-blind, placebo-controlled Phase 3 study.
- **Participants:** Women with moderate-to-severe endometriosis-associated pain.
- **Intervention:** Patients were randomized to receive once-daily oral Linzagolix 75 mg alone, Linzagolix 200 mg in combination with ABT (1.0 mg estradiol and 0.5 mg norethindrone acetate), or a placebo.
- **Co-Primary Endpoints:** Reduction in dysmenorrhea and non-menstrual pelvic pain.
- **Quality of Life Assessment:** Quality of life was assessed using the Endometriosis Health Profile-30 (EHP-30) questionnaire.

Visualizing the Pathways and Processes

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.





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